molecular formula C9H7F3OS B3290809 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde CAS No. 868166-29-4

3-(Methylthio)-5-(trifluoromethyl)benzaldehyde

Cat. No.: B3290809
CAS No.: 868166-29-4
M. Wt: 220.21 g/mol
InChI Key: KUDLXSWPJTYBOX-UHFFFAOYSA-N
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Description

3-(Methylthio)-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a benzaldehyde core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylthio)-5-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can influence its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the methylthio group.

    4-(Methylthio)benzaldehyde: Similar structure but lacks the trifluoromethyl group.

    3-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the methylthio group.

Uniqueness

3-(Methylthio)-5-(trifluoromethyl)benzaldehyde is unique due to the simultaneous presence of both trifluoromethyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination can enhance the compound’s potential for diverse applications in various fields .

Biological Activity

3-(Methylthio)-5-(trifluoromethyl)benzaldehyde, with the CAS number 868166-29-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

  • Formula: C9H8F3OS
  • Molecular Weight: 232.22 g/mol

The compound features a benzaldehyde core substituted with a methylthio group and a trifluoromethyl group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl and methylthio groups. For instance, compounds similar to this compound have shown significant antibacterial activity against various strains of bacteria, including E. coli and Bacillus mycoides. The minimum inhibitory concentration (MIC) for some related compounds was reported as low as 4.88 µg/mL .

Anticancer Potential

In vitro studies have assessed the anticancer activity of various derivatives of benzaldehyde, including those with trifluoromethyl and methylthio substituents. For example, certain compounds demonstrated IC50 values lower than that of Doxorubicin against several human cancer cell lines, indicating promising anticancer properties . Specifically, the compound's structure allows it to interact with cellular targets involved in cancer progression.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which can lead to reduced bacterial growth or cancer cell proliferation.
  • Protein Interactions: Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity.

Case Studies

  • Antibacterial Activity Assessment:
    • A study evaluated the antibacterial effects of various benzaldehyde derivatives, including those with methylthio and trifluoromethyl groups. The results indicated that these modifications enhance antimicrobial potency, particularly against Gram-negative bacteria .
  • Anticancer Studies:
    • In a comparative analysis, derivatives were tested against multiple human cancer cell lines. Compounds similar to this compound showed IC50 values indicating effective inhibition of cell viability compared to standard chemotherapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameMIC (µg/mL)IC50 (µM)Target Organism/Cell Line
This compound4.8822.4E. coli / PACA2
Doxorubicin-52.1Human cancer cell lines
Benzaldehyde derivativesVariesVariesVarious bacteria/cancer cells

Properties

IUPAC Name

3-methylsulfanyl-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDLXSWPJTYBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248755
Record name 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868166-29-4
Record name 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868166-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of [3-(methylthio)-5-(trifluoromethyl)phenyl]methanol (200 mg, 0.99 mmol) in CH2Cl2 (20 mL) was cooled to 0° C. and then Dess-Martin periodinane (573 mg, 1.35 mmol) was added. The reaction was slowly warmed to room temperature. After stirring at room temperature for twenty minutes, the reaction was poured into 1N NaOH (25 mL). The mixture was extracted with EtOAc (75 mL). The organic extracts were washed with brine (25 mL), dried over Na2SO4, filtered, and concentrated. Purification by flash chromatography with 1% to 10% EtOAc/hexanes afforded 3-(methylthio)-5-(trifluoromethyl)benzaldehyde. Rf=0.55 (25% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 10.02 (s, 1H), 7.87 (s, 1H), 7.84 (s, 1H), 7.68 (s, 1H), 2.58 (s, 3H).
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25 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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